
(E)-3-(2-Methylphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Methylphenyl)-2-propenamide is a chemical compound that belongs to the class of amides. It is also known as 2-Methylcinnamamide and has a molecular formula of C11H13NO. The compound has been studied for its various properties and has shown potential in different scientific research applications.
Aplicaciones Científicas De Investigación
Photochemical Behavior and Molecular Structures
- The molecular structures and photochemical behavior of derivatives of (E)-3-(2-Methylphenyl)-2-propenamide have been extensively studied. Research shows that the molecular conformation of these compounds can be influenced by their environment, including solvent types and phase states (Lewis & Yoon, 1994). A similar study also emphasized the effects of intra and intermolecular hydrogen bonding on the conformation and photochemical behavior of these compounds in various states (Lewis, Stern & Yoon, 1992).
Biological Activity and Enzyme Inhibition
- N-hydroxy-3-phenyl-2-propenamides, a related group of compounds, have been identified as potent inhibitors of human histone deacetylase (HDAC), showing significant activity in cell growth inhibition assays and in vivo antitumor models (Remiszewski et al., 2003).
Antifeedant Activity in Agriculture
- Certain derivatives of (E)-3-(2-Methylphenyl)-2-propenamide exhibit strong antifeedant activity against agricultural pests, like termites, which could have implications for pest control methods (Lajide, Escoubas & Mizutani, 1995).
Thermodynamic Properties in Solvent Solutions
- Studies on thermodynamic properties of related compounds in various organic solvents have been conducted to understand their solubility and enthalpies of mixing, which is critical for formulating these compounds in different mediums (Sobechko et al., 2017).
Mechanofluorochromic Properties
- Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely related to (E)-3-(2-Methylphenyl)-2-propenamide, has shown that these compounds can exhibit distinct optical properties based on their stacking mode, which is relevant for material science and photonics applications (Song et al., 2015).
Histone Deacetylase Inhibitors in Cancer Treatment
- Compounds derived from (E)-3-(2-Methylphenyl)-2-propenamide have been synthesized and evaluated as novel histone deacetylase inhibitors, showing promising results in cancer treatment research (Thaler et al., 2010).
Propiedades
Número CAS |
146669-23-0 |
|---|---|
Nombre del producto |
(E)-3-(2-Methylphenyl)-2-propenamide |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
(E)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ |
Clave InChI |
GLJWZMYXVRYLPB-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=C/C(=O)N |
SMILES |
CC1=CC=CC=C1C=CC(=O)N |
SMILES canónico |
CC1=CC=CC=C1C=CC(=O)N |
Sinónimos |
trans-3-(2'-methylphenyl)-2-propene-1-carboxamide U 77863 U-77863 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



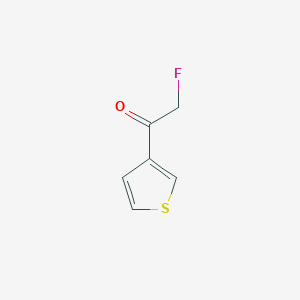
![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
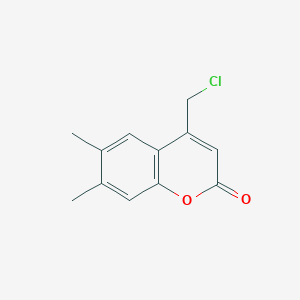
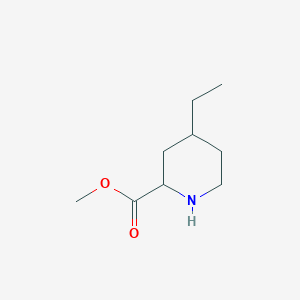
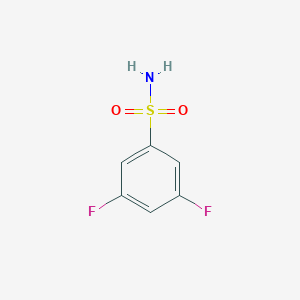
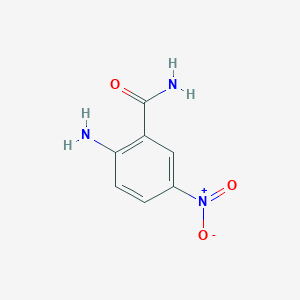
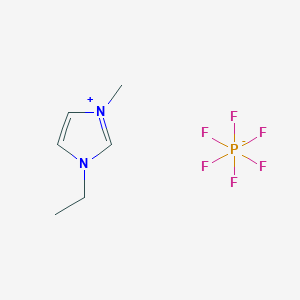
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
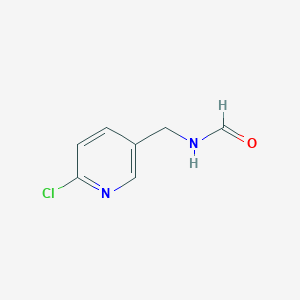
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
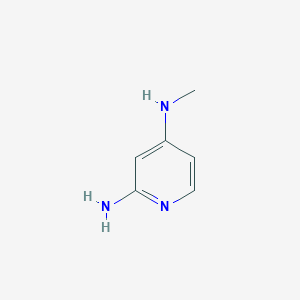
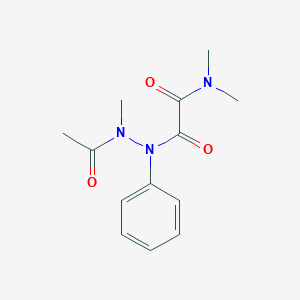
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
